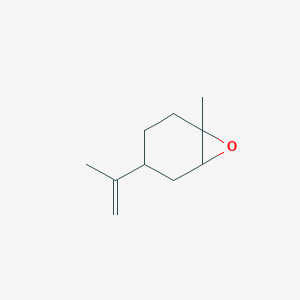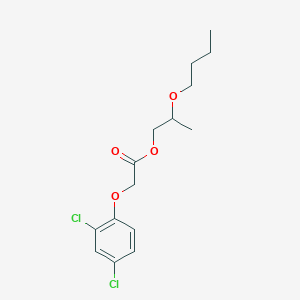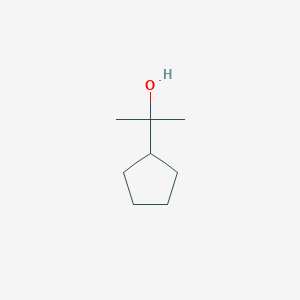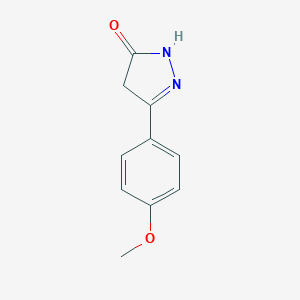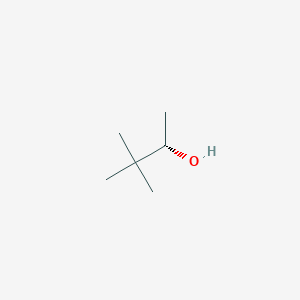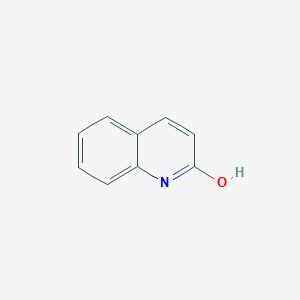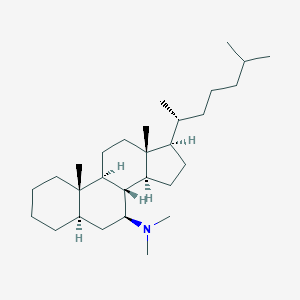![molecular formula C22H16N2Na2O8S2 B072956 Anthracenesulfonic acid, 1-amino-9,10-dihydro-2-methyl-4-[(4-methyl-2-sulfophenyl)amino]-9,10-dioxo-, sodium salt (1:2) CAS No. 1324-06-7](/img/structure/B72956.png)
Anthracenesulfonic acid, 1-amino-9,10-dihydro-2-methyl-4-[(4-methyl-2-sulfophenyl)amino]-9,10-dioxo-, sodium salt (1:2)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Anthracenesulfonic acid, 1-amino-9,10-dihydro-2-methyl-4-[(4-methyl-2-sulfophenyl)amino]-9,10-dioxo-, sodium salt (1:2) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as pharmaceuticals, materials science, and environmental science.
作用机制
The mechanism of action of Anthracenesulfonic acid is not fully understood. However, it is believed to exert its anti-inflammatory and anticancer effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and inducing apoptosis in cancer cells. As a fluorescent probe, it binds to specific biomolecules and emits light upon excitation. In polymers, it improves their mechanical properties by forming strong intermolecular interactions with the polymer chains.
生化和生理效应
Anthracenesulfonic acid has been shown to have anti-inflammatory and anticancer effects in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells. As a fluorescent probe, it has been used to image specific biomolecules in cells. In polymers, it improves their mechanical properties by forming strong intermolecular interactions with the polymer chains.
实验室实验的优点和局限性
The advantages of using Anthracenesulfonic acid in lab experiments include its ease of synthesis, low cost, and potential applications in various fields. However, its limitations include its low solubility in water and its potential toxicity.
未来方向
There are several future directions for the research on Anthracenesulfonic acid. One direction is to further investigate its anti-inflammatory and anticancer properties and to develop it as a potential drug candidate. Another direction is to explore its potential applications in materials science, such as in the development of new polymers and organic light-emitting diodes. Additionally, it could be further studied as a fluorescent probe for biological imaging and as a marker for the detection of wastewater contamination.
Conclusion:
Anthracenesulfonic acid is a chemical compound that has potential applications in various fields such as pharmaceuticals, materials science, and environmental science. Its ease of synthesis, low cost, and potential applications make it an attractive compound for further research. However, its low solubility in water and potential toxicity should be taken into consideration when using it in lab experiments. Further research on Anthracenesulfonic acid could lead to the development of new drugs, materials, and environmental monitoring techniques.
合成方法
Anthracenesulfonic acid is synthesized through the reaction of anthracene with sulfuric acid. The resulting product is then treated with sodium nitrite and hydrochloric acid to form 4-nitroanthracene-2-sulfonic acid. The nitro group is then reduced to an amino group using tin and hydrochloric acid, followed by the addition of sodium hydroxide to form the sodium salt.
科学研究应用
Anthracenesulfonic acid has been extensively studied for its potential applications in various fields. In pharmaceuticals, it has been shown to have anti-inflammatory and anticancer properties. It has also been used as a fluorescent probe in biological imaging and as a sensitizer in photodynamic therapy. In materials science, it has been incorporated into polymers to improve their mechanical properties and as a dye in organic light-emitting diodes. In environmental science, it has been used as a marker for the detection of wastewater contamination.
属性
CAS 编号 |
1324-06-7 |
|---|---|
产品名称 |
Anthracenesulfonic acid, 1-amino-9,10-dihydro-2-methyl-4-[(4-methyl-2-sulfophenyl)amino]-9,10-dioxo-, sodium salt (1:2) |
分子式 |
C22H16N2Na2O8S2 |
分子量 |
546.5 g/mol |
IUPAC 名称 |
disodium;2-[(4-azanidyloxysulfonyl-3-methyl-9,10-dioxoanthracen-1-yl)amino]-5-methylbenzenesulfonate |
InChI |
InChI=1S/C22H17N2O8S2.2Na/c1-11-7-8-15(17(9-11)33(27,28)29)24-16-10-12(2)22(34(30,31)32-23)19-18(16)20(25)13-5-3-4-6-14(13)21(19)26;;/h3-10,23-24H,1-2H3,(H,27,28,29);;/q-1;2*+1/p-1 |
InChI 键 |
ITUHFYWLEKLXJM-UHFFFAOYSA-M |
SMILES |
CC1=CC(=C(C=C1)NC2=C3C(=C(C(=C2)C)S(=O)(=O)O[NH-])C(=O)C4=CC=CC=C4C3=O)S(=O)(=O)[O-].[Na+].[Na+] |
规范 SMILES |
CC1=CC(=C(C=C1)NC2=C3C(=C(C(=C2)C)S(=O)(=O)O[NH-])C(=O)C4=CC=CC=C4C3=O)S(=O)(=O)[O-].[Na+].[Na+] |
其他 CAS 编号 |
1324-06-7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



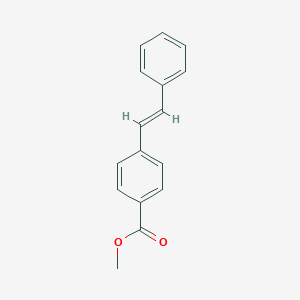
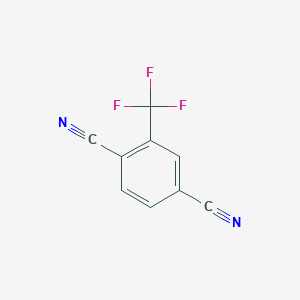
![4-[(Dimethylamino)sulfonyl]benzoic acid](/img/structure/B72875.png)
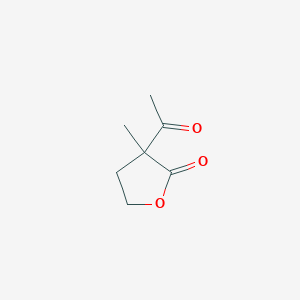
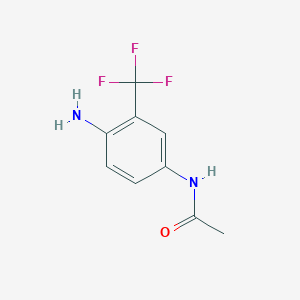
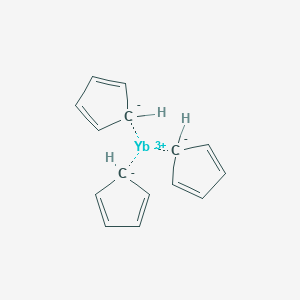
![Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, formate, (1R,2R,4R)-rel-](/img/structure/B72886.png)
